2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile
Overview
Description
Preparation Methods
The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile typically involves several key steps:
Starting Materials: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane.
O-Alkylation: The first step involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde.
Oxidation: The intermediate product is then subjected to oxidation.
N-Acylation: The final step involves the N-acylation reaction, which is crucial due to the low nucleophilic ability of the amine group.
Chemical Reactions Analysis
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrile group.
Reduction: The compound can be reduced to form amines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Chemical Biology: It is used in chemical biology to study the effects of difluoromethoxy and ethoxy groups on biological systems.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethoxy groups play a crucial role in modulating the compound’s activity and binding affinity to its targets. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to affect various signaling pathways and enzymatic activities.
Comparison with Similar Compounds
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile can be compared with other similar compounds, such as:
2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-ethoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-15-10-7-8(5-6-14)3-4-9(10)16-11(12)13/h3-4,7,11H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVDSXRKXPLEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC#N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241135 | |
Record name | 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-10-4 | |
Record name | 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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